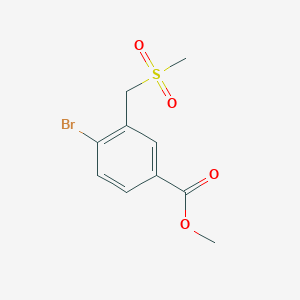
Methyl 4-bromo-3-((methylsulfonyl)methyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-bromo-3-((methylsulfonyl)methyl)benzoate: is a chemical compound characterized by a bromine atom and a methylsulfonyl group attached to a benzene ring, which is further esterified with methanol. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Bromination: The compound can be synthesized by brominating 4-methylbenzoic acid followed by esterification with methanol.
Methylsulfonylation: The methylsulfonyl group can be introduced through a reaction with methanesulfonyl chloride in the presence of a base.
Esterification: The final step involves esterification with methanol under acidic conditions.
Industrial Production Methods:
Batch Process: The compound is typically produced in a batch process where each step is carried out sequentially in separate reactors.
Continuous Process: For large-scale production, a continuous process involving a series of reactors connected in a loop can be employed to enhance efficiency and yield.
Types of Reactions:
Oxidation: The methylsulfonyl group can be oxidized to a sulfone under strong oxidizing conditions.
Reduction: The bromine atom can be reduced to hydrogen bromide using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium iodide, acetone.
Major Products Formed:
Oxidation: Methyl 4-bromo-3-((methylsulfonyl)methyl)benzene sulfone.
Reduction: Methyl 4-bromo-3-(methylsulfonyl)benzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Biology: It serves as a probe in biological studies to understand the interaction of sulfonate groups with biological macromolecules. Medicine: Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The sulfonate group can form hydrogen bonds and ionic interactions, while the bromine atom can participate in halogen bonding. These interactions can modulate biological processes and pathways, leading to various biological effects.
Comparison with Similar Compounds
Methyl 4-bromo-3-(methylsulfonyl)benzoate: Similar structure but without the additional methyl group.
Methyl 4-bromo-3-(methoxy)benzoate: Similar structure but with a methoxy group instead of a methylsulfonyl group.
Uniqueness: Methyl 4-bromo-3-((methylsulfonyl)methyl)benzoate is unique due to the presence of both a bromine atom and a methylsulfonyl group, which can lead to diverse chemical reactivity and biological activity compared to similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial fields. Its unique chemical structure and reactivity make it a valuable compound for research and application.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
Molecular Formula |
C10H11BrO4S |
|---|---|
Molecular Weight |
307.16 g/mol |
IUPAC Name |
methyl 4-bromo-3-(methylsulfonylmethyl)benzoate |
InChI |
InChI=1S/C10H11BrO4S/c1-15-10(12)7-3-4-9(11)8(5-7)6-16(2,13)14/h3-5H,6H2,1-2H3 |
InChI Key |
FCNAMGHCGUMGDG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)Br)CS(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















